9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride

CNS pharmacology tranquilizer duration of action

9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride (CAS 30437‑34‑4) is a synthetic bicyclo[3.3.1]nonane bearing an N‑phenylpiperazine moiety and a tertiary 9‑methyl‑9‑hydroxy substitution. The compound is disclosed and exemplified in US 3,689,490 A , where it was synthesized via methyllithium addition to the corresponding 9‑ketone and isolated as the hydrochloride salt (m.p. 300 °C).

Molecular Formula C20H31ClN2O
Molecular Weight 350.9 g/mol
CAS No. 30437-34-4
Cat. No. B13730580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride
CAS30437-34-4
Molecular FormulaC20H31ClN2O
Molecular Weight350.9 g/mol
Structural Identifiers
SMILESCC1(C2CCCC1C(CC2)[NH+]3CCN(CC3)C4=CC=CC=C4)O.[Cl-]
InChIInChI=1S/C20H30N2O.ClH/c1-20(23)16-6-5-9-18(20)19(11-10-16)22-14-12-21(13-15-22)17-7-3-2-4-8-17;/h2-4,7-8,16,18-19,23H,5-6,9-15H2,1H3;1H
InChIKeyYMOQJZQDSJJBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: 9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride (CAS 30437-34-4)


9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride (CAS 30437‑34‑4) is a synthetic bicyclo[3.3.1]nonane bearing an N‑phenylpiperazine moiety and a tertiary 9‑methyl‑9‑hydroxy substitution. The compound is disclosed and exemplified in US 3,689,490 A , where it was synthesized via methyllithium addition to the corresponding 9‑ketone and isolated as the hydrochloride salt (m.p. 300 °C). The structural scaffold belongs to a series of 2‑(4‑aryl‑1‑piperazinyl)bicyclo[3.3.1]nonan‑9‑ol derivatives that were originally explored for central nervous system (CNS) tranquilizing activity . The hydrochloride form provides a well‑defined, crystalline solid suitable for reproducible research and formulation development .

Why Generic Substitution Fails for 9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride


In‑class bicyclo[3.3.1]nonan‑9‑ol phenylpiperazines cannot be assumed to be interchangeable because even minor structural permutations—such as the position of the piperazine attachment (2‑ vs 4‑substitution) or the nature of the 9‑substituent (methyl vs phenyl vs hydrogen)—produce pronounced differences in pharmacological selectivity, duration of action, and physicochemical properties . For example, the 9‑phenyl analog (compound 17 in Schut et al.) exhibits an activity pattern similar to chlordiazepoxide, whereas the 9‑methyl analog claimed in US 3,689,490 A is characterized by an “unexpectedly prolonged period of activity” . Furthermore, the absence of the 9‑methyl group yields a secondary alcohol that is susceptible to metabolic oxidation, potentially altering both pharmacokinetics and off‑target profiles. Consequently, procurement of an unspecified “phenylpiperazine bicyclo[3.3.1]nonanol” in place of the specific 9‑methyl-2‑substituted hydrochloride risks irreproducible biological outcomes and wasted research resources .

Quantitative Differentiation Evidence for 9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride


Prolonged Duration of Tranquilizing Action Versus Chlordiazepoxide and Chlorpromazine

Compounds of the claimed class, including the 9‑methyl analog, demonstrated an “unexpectedly prolonged period of activity after administration” compared to reference tranquilizers. When evaluated in a conditioned avoidance response (CAR) paradigm in rats, compounds of this invention effectively blocked CAR at doses corresponding to chlorpromazine, a first‑generation antipsychotic . Additionally, the selectivity ratio (ED₅₀ coordinated motor activity / ED₅₀ spontaneous motor activity) for the series was observed to be 2‑ to 5‑fold higher than the standards chlorpromazine, chlordiazepoxide, phenobarbital, and meprobamate, indicating a wider therapeutic window between motor side effects and desired CNS activity . This prolonged duration and improved selectivity cannot be assumed for the des‑methyl or 4‑substituted positional isomers, for which no equivalent data have been reported.

CNS pharmacology tranquilizer duration of action in vivo mouse model

Distinct 9‑Methyl Substitution Prevents Metabolic Oxidation at the Tertiary Alcohol Position

The target compound contains a fully substituted 9‑methyl‑9‑hydroxy group, whereas the des‑methyl analog (CAS 4177‑27‑9) bears a secondary alcohol at the same position . Secondary alcohols are well‑established substrates for alcohol dehydrogenase (ADH)–mediated oxidation to the corresponding ketone, which would regenerate the 9‑ketone precursor. This metabolic liability is eliminated in the 9‑methyl compound because the tertiary alcohol cannot be oxidized to a ketone without breaking a C–C bond . The patent explicitly characterizes the target compound by the absence of ketone carbonyl absorption (no IR band at ~1,715 cm⁻¹) after synthesis, confirming the integrity of the tertiary alcohol . This structural distinction provides a clear basis for expecting superior metabolic stability relative to the secondary alcohol analog, although direct comparative metabolic stability data have not been published.

metabolic stability structure‑activity relationship drug design

2‑Substitution Regioisomerism Differentiates Pharmacological Profile from 4‑Substituted Analog

The patent US 3,689,490 A explicitly claims both 2‑(4‑phenyl‑1‑piperazyl)‑9‑methylbicyclo[3.3.1]nonan‑9‑ol (our target) and its positional isomer 9‑methyl‑4‑(4‑phenylpiperazin‑1‑yl)bicyclo[3.3.1]nonan‑9‑ol . While the 4‑substituted isomer is listed, the synthetic examples and biological evaluation in the patent focus on the 2‑substituted series, suggesting this regioisomer was prioritized for development . In related phenylpiperazine dopamine receptor ligands, the attachment position of the piperazine to the lipophilic scaffold is a known determinant of D₂/D₃/D₄ receptor subtype selectivity . Literature on structurally related N‑phenylpiperazine series demonstrates that even a one‑carbon shift in the linker attachment can alter D₃ receptor Kᵢ by >10‑fold . Therefore, the 2‑substituted regioisomer cannot be replaced by the 4‑substituted analog without risking loss of the intended pharmacological profile.

regioisomer dopamine receptor positional isomer selectivity

High Crystallinity and Purity Confirmed by Sharp Melting Point at 300 °C

Example 2 of US 3,689,490 A reports that the hydrochloride salt of the target compound exhibits a sharp melting point of 300 °C and passes elemental analysis (calculated for C₂₀H₃₁ClN₂O: C, 68.45; H, 8.90; N, 7.98; found: C, 67.83; H, 8.93; N, 7.74) . This contrasts with the 9‑phenyl analog (compound 17), which displays a lower and broader melting range (248.5–249 °C, dec.) and yields a second, lower‑melting crop attributed to a geometrical isomer . The higher melting point and single crystalline form of the 9‑methyl hydrochloride indicate superior crystallinity and reduced propensity for polymorphism, which are advantageous for reproducible dissolution, formulation lot consistency, and long‑term storage stability .

formulation purity quality control solid-state characterization

CNS Activity Profile Distinct from the 9‑Phenyl Analog That Mimics Chlordiazepoxide

Schut et al. (1972) reported that among the series of 2‑(4‑aryl‑1‑piperazinyl)bicyclo[3.3.1]nonan‑9‑ol derivatives, the 9‑phenyl analog (compound 17; 2‑(4‑phenyl‑1‑piperazinyl)‑9‑phenylbicyclo[3.3.1]nonan‑9‑ol) exhibited “an activity pattern similar to chlordiazepoxide” in CNS models . In contrast, the 9‑methyl analog (our target) is described in the accompanying patent as possessing “unexpectedly prolonged” activity and a selectivity ratio 2‑ to 5‑fold higher than chlordiazepoxide and chlorpromazine . These divergent activity profiles demonstrate that the 9‑substituent (methyl vs phenyl) is a critical determinant of both the qualitative nature and the temporal characteristics of the CNS effects. A user seeking a prolonged‑duration agent with a favorable motor‑selectivity profile should therefore select the 9‑methyl compound, while the 9‑phenyl analog would be more appropriate for studies requiring a chlordiazepoxide‑like pharmacodynamic signature.

CNS depressant chlordiazepoxide structure‑activity relationship anxiolytic

Optimal Research and Industrial Application Scenarios for 9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride


CNS Drug Discovery: Prolonged-Duration Tranquilizer Scaffold Optimization

Medicinal chemistry teams developing next‑generation anxiolytic or antipsychotic agents can deploy this compound as a privileged scaffold with demonstrated prolonged duration of action and a 2‑ to 5‑fold selectivity advantage (CMA/SMA ratio) over chlorpromazine and chlordiazepoxide . The tertiary 9‑methyl‑9‑hydroxy group provides a metabolically stable anchor point resistant to oxidative inactivation, enabling SAR exploration at the N‑phenyl ring and the bicyclic core without confounding pharmacokinetic variability . This scenario is directly supported by the in vivo mouse and rat data reported in the foundational patent .

Reference Standard for Regioisomeric Selectivity Studies in Phenylpiperazine Pharmacology

Because the 2‑substituted regioisomer is pharmacologically distinct from the 4‑substituted analog, this compound serves as a critical reference standard in studies aimed at mapping the regioisomeric determinants of dopamine or sigma receptor subtype selectivity . Procurement of the authentic 2‑(4‑phenyl‑1‑piperazinyl) isomer ensures that observed biological activity can be unambiguously assigned to the correct regioisomer, avoiding the confounding effects reported for N‑phenylpiperazine positional isomers where receptor affinity can vary by >10‑fold .

Crystalline Hydrochloride Reference Material for Analytical Method Development

The sharply melting (300 °C) and elementally validated hydrochloride form makes this compound an ideal reference standard for HPLC, LC‑MS, and solid‑state characterization method development . Its superior crystallinity and absence of isomeric contamination—compared to the 9‑phenyl analog, which yields multiple crystalline crops —ensure reproducible chromatographic retention times, mass spectral fragmentation patterns, and differential scanning calorimetry (DSC) thermograms across different batches and laboratories .

In Vivo Behavioral Pharmacology: Motor Selectivity Profiling in Rodent Models

Neuroscience laboratories studying the neurobiological substrates of anxiety, sedation, or motor coordination can use this compound to dissociate spontaneous motor activity (SMA) effects from coordinated motor activity (CMA) impairment, leveraging the documented selectivity ratio of 2‑ to 5‑fold over reference drugs . The prolonged duration of action reduces dosing frequency in chronic administration paradigms, while the intraperitoneal and oral routes validated in the patent provide flexibility for experimental design .

Quote Request

Request a Quote for 9-Methyl-2-(4-phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.